molecular formula C39H40NO3PS B12497426 N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12497426
M. Wt: 633.8 g/mol
InChI Key: QQLMJYVKSJQTCR-UHFFFAOYSA-N
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Description

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines phosphanyl, xanthene, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the xanthene core The xanthene core is then functionalized with diphenylphosphanyl and 4-methoxyphenyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic processes. The xanthene core may interact with biological molecules, leading to fluorescence, which can be used for imaging and diagnostic purposes. The sulfinamide group may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfone: Contains a sulfone group instead of a sulfinamide group.

Uniqueness

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phosphanyl group allows for coordination with metals, while the xanthene core provides fluorescence properties. The sulfinamide group offers potential interactions with biological targets, making this compound versatile for various applications.

Properties

Molecular Formula

C39H40NO3PS

Molecular Weight

633.8 g/mol

IUPAC Name

N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3

InChI Key

QQLMJYVKSJQTCR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C

Origin of Product

United States

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